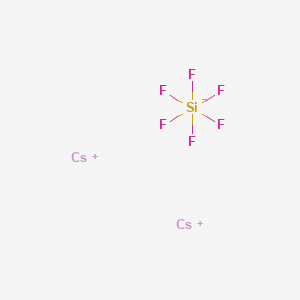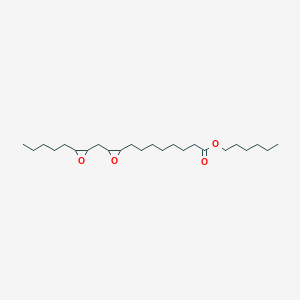
dicesium;hexafluorosilicon(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dicesium;hexafluorosilicon(2-) is a chemical compound with the molecular formula Cs2SiF6. It is known for its unique properties and applications in various fields, including industrial and scientific research. This compound is characterized by the presence of cesium ions and hexafluorosilicate anions, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicesium;hexafluorosilicon(2-) typically involves the reaction of cesium fluoride with silicon tetrafluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2CsF+SiF4→Cs2SiF6
This reaction is usually conducted in a dry, inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of dicesium;hexafluorosilicon(2-) involves large-scale processes that ensure high purity and yield. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The use of advanced purification techniques, such as recrystallization, helps in obtaining high-purity dicesium;hexafluorosilicon(2-).
Chemical Reactions Analysis
Types of Reactions
dicesium;hexafluorosilicon(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silicon and cesium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The hexafluorosilicate anion can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions
Common reagents used in the reactions of dicesium;hexafluorosilicon(2-) include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of dicesium;hexafluorosilicon(2-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of silicon, while substitution reactions can yield various substituted silicates.
Scientific Research Applications
dicesium;hexafluorosilicon(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in industrial processes, including as a catalyst and in the production of specialized materials.
Mechanism of Action
The mechanism of action of dicesium;hexafluorosilicon(2-) involves its interaction with molecular targets and pathways. The hexafluorosilicate anion can interact with various metal ions and organic molecules, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
- Sodium hexafluorosilicate (Na2SiF6)
- Potassium hexafluorosilicate (K2SiF6)
- Ammonium hexafluorosilicate ((NH4)2SiF6)
Comparison
dicesium;hexafluorosilicon(2-) is unique due to the presence of cesium ions, which impart distinct properties compared to similar compounds with sodium, potassium, or ammonium ions. The cesium ions contribute to the compound’s higher density and different solubility characteristics, making it suitable for specific applications where other hexafluorosilicates may not be as effective.
Properties
CAS No. |
16923-87-8 |
|---|---|
Molecular Formula |
Cs12F6O18Si6-6 |
Molecular Weight |
407.886 g/mol |
IUPAC Name |
dicesium;hexafluorosilicon(2-) |
InChI |
InChI=1S/2Cs.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |
InChI Key |
BMIVLSYPWIDQLU-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
| 16923-87-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















